molecular formula C11H11BrO3 B14661885 4-Benzoyl-4-bromobutyric acid CAS No. 39826-14-7

4-Benzoyl-4-bromobutyric acid

Cat. No.: B14661885
CAS No.: 39826-14-7
M. Wt: 271.11 g/mol
InChI Key: VSRWEJNGQWEPPH-UHFFFAOYSA-N
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Description

4-Benzoyl-4-bromobutyric acid is an organic compound that features both a benzoyl group and a bromobutyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-4-bromobutyric acid typically involves the bromination of butyric acid derivatives followed by benzoylation. One common method involves the reaction of γ-butyrolactone with hydrogen bromide in the presence of sulfuric acid to produce 4-bromobutyric acid . This intermediate can then be subjected to Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-4-bromobutyric acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted butyric acid derivatives.

Scientific Research Applications

4-Benzoyl-4-bromobutyric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving carboxylic acids.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzoyl-4-bromobutyric acid involves its reactivity at the benzylic and bromobutyric positions. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the bromine atom can undergo nucleophilic substitution. These reactions can lead to the formation of various derivatives with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobutyric acid: Shares the bromobutyric acid moiety but lacks the benzoyl group.

    Benzoyl chloride: Contains the benzoyl group but lacks the bromobutyric acid moiety.

    4-Fluorobutyric acid: Similar structure but with a fluorine atom instead of bromine.

Properties

CAS No.

39826-14-7

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

4-bromo-5-oxo-5-phenylpentanoic acid

InChI

InChI=1S/C11H11BrO3/c12-9(6-7-10(13)14)11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)

InChI Key

VSRWEJNGQWEPPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCC(=O)O)Br

Origin of Product

United States

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